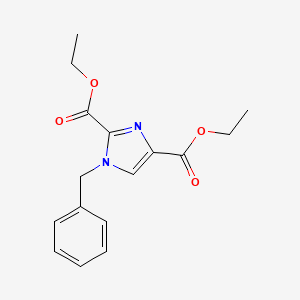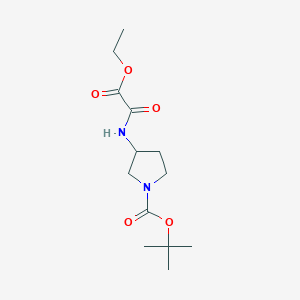![molecular formula C15H14N2O2 B6462404 4-[(1-benzoylazetidin-3-yl)oxy]pyridine CAS No. 2549029-20-9](/img/structure/B6462404.png)
4-[(1-benzoylazetidin-3-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “4-[(1-benzoylazetidin-3-yl)oxy]pyridine” is a complex organic compound. It contains a total of 35 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, and 1 double bond. The molecule also includes 12 aromatic bonds, 1 four-membered ring (azetidine), 2 six-membered rings (benzoyl and pyridine), 1 tertiary amide (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidine ring attached to a benzoyl group, which is further linked to a pyridine ring via an ether bond .Wissenschaftliche Forschungsanwendungen
4-[(1-benzoylazetidin-3-yl)oxy]pyridine has been used extensively in scientific research, primarily in the fields of organic chemistry and medicinal chemistry. In organic chemistry, it has been used as a synthetic precursor in the synthesis of various drugs and other biologically active molecules. In medicinal chemistry, it has been used in the synthesis of drugs for the treatment of various diseases, such as cancer and HIV/AIDS. It has also been used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine is not yet fully understood. However, it is believed that it acts as an electron donor, donating electrons to the molecules it reacts with. This helps to facilitate the formation of new molecules, such as drugs and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research has shown that it has the potential to modulate the activity of certain enzymes and receptors, which could lead to a variety of therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it could be a potential therapeutic agent for the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, making it a cost-effective choice for research. Additionally, it is a versatile synthetic precursor, allowing for the synthesis of various drugs and other biologically active molecules. However, it is important to note that this compound is an unstable compound, and must be handled with care. Additionally, its reactivity can vary depending on the reaction conditions, making it difficult to predict the outcome of certain reactions.
Zukünftige Richtungen
The potential of 4-[(1-benzoylazetidin-3-yl)oxy]pyridine as a therapeutic agent is still being explored. Future research should focus on further understanding the mechanism of action of this compound, as well as exploring its potential as an inhibitor of certain enzymes and receptors. Additionally, further research should be conducted on the potential of this compound to inhibit the growth of certain cancer cells, as well as its potential to modulate the activity of certain enzymes and receptors. Finally, further research should be conducted on the synthesis of this compound, as well as the synthesis of other compounds that can be derived from this compound.
Synthesemethoden
4-[(1-benzoylazetidin-3-yl)oxy]pyridine can be synthesized by a variety of methods, including the reaction of pyridine with benzoyl chloride, the reaction of pyridine with an alkyl halide, the reaction of an alkyl halide with an amine, and the reaction of an alkyl halide with a carboxylic acid. In all cases, the reaction of the reactants produces this compound as the desired product.
Eigenschaften
IUPAC Name |
phenyl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-4-2-1-3-5-12)17-10-14(11-17)19-13-6-8-16-9-7-13/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUNCUINDHXJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6462327.png)

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B6462379.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6462422.png)